molecular formula C10H14O2S B15204611 (2-(Isopropylsulfinyl)phenyl)methanol

(2-(Isopropylsulfinyl)phenyl)methanol

Cat. No.: B15204611
M. Wt: 198.28 g/mol
InChI Key: KMGQXXDDYKXELM-UHFFFAOYSA-N
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Description

(2-(Isopropylsulfinyl)phenyl)methanol is an organic compound characterized by the presence of an isopropylsulfinyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Isopropylsulfinyl)phenyl)methanol typically involves the sulfoxidation of an isopropylsulfanylphenylmethanol precursor. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of oxidation and to prevent over-oxidation to sulfone derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Isopropylsulfinyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: (2-(Isopropylsulfonyl)phenyl)methanol.

    Reduction: (2-(Isopropylsulfanyl)phenyl)methanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

(2-(Isopropylsulfinyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Isopropylsulfinyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2-(Isopropylsulfanyl)phenyl)methanol: The sulfide analog of (2-(Isopropylsulfinyl)phenyl)methanol.

    (2-(Isopropylsulfonyl)phenyl)methanol: The sulfone analog of this compound.

    (2-(Methylsulfinyl)phenyl)methanol: A similar compound with a methylsulfinyl group instead of an isopropylsulfinyl group.

Uniqueness

This compound is unique due to the presence of the isopropylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

(2-propan-2-ylsulfinylphenyl)methanol

InChI

InChI=1S/C10H14O2S/c1-8(2)13(12)10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3

InChI Key

KMGQXXDDYKXELM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)C1=CC=CC=C1CO

Origin of Product

United States

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